REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][Cl:12])=[CH:6][CH:5]=1)=O.C(O)(=[O:15])C.BrBr.[S-:19][C:20]#[N:21].[K+]>C(OCC)(=O)C>[Cl:12][CH2:11][CH2:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]2[NH:21][C:20](=[O:15])[S:19][CH:1]=2)=[CH:5][CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)CCCl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.58 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
potassium thiocyanate
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 125 ml round-bottomed flask equipped with N2 inlet
|
Type
|
WASH
|
Details
|
washed with water, saturated aqueous sodium bicarbonate solution, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to a solid
|
Type
|
ADDITION
|
Details
|
treated slowly with 83 ml of 1N HCl
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 14 hours
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCC1=CC=C(C=C1)C=1NC(SC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |